Amino-PEG27-amine

概要

説明

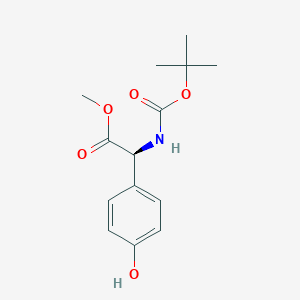

Amino-PEG27-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Synthesis Analysis

This compound can be used in the synthesis of PROTACs . The synthesis of amines can be achieved by reduction of nitriles or amides and nitro compounds. Reactions involving alkyl groups, S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, are also possible .Molecular Structure Analysis

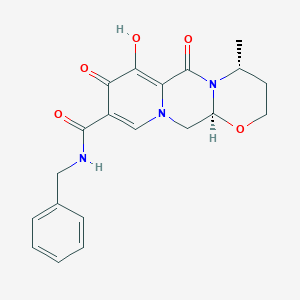

The molecular weight of this compound is 1249.52 and its molecular formula is C 56 H 116 N 2 O 27 .Chemical Reactions Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . In the preparation for analysis, the peptide is broken into its constituent amino acids by reducing all disulfide bonds, capping the –SH groups of cysteine residues by S N 2 reaction with iodoacetic acid, and hydrolyzing the amide bonds by heating with aqueous 6 M HCl at 110 °C for 24 hours .Physical And Chemical Properties Analysis

Amino acids, including this compound, have various physical properties, including charge, solubility, and pKa, which aid in designing peptide sequences that are optimized for high synthesis yield and purity .作用機序

Target of Action

Amino-PEG27-amine is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

This compound, as a PROTAC linker, connects two different ligands: one ligand for an E3 ubiquitin ligase and the other for the target protein . By binding to both the E3 ubiquitin ligase and the target protein, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating protein levels within cells. The selective degradation of target proteins can influence various downstream effects, depending on the specific functions of the degraded proteins.

Pharmacokinetics

The pharmacokinetics of this compound, like other therapeutic peptides, is unique compared to large proteins or small molecule drugs . Unmodified peptides usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives . They are administered either by the intravenous, subcutaneous, or intramuscular route .

Result of Action

The result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific roles of the degraded proteins. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially alleviate disease symptoms.

実験室実験の利点と制限

Amino-Amino-PEG27-amine27-amine has several advantages for lab experiments. It is a water-soluble and biocompatible polymer that can be easily functionalized with various biomolecules. It can enhance the stability and biocompatibility of nanoparticles, improve the solubility and bioavailability of drugs, and prevent the immune system from recognizing and attacking the nanoparticles. However, its synthesis method is complex and time-consuming, and its conjugation with biomolecules can alter their properties and functions.

将来の方向性

Include the development of new synthesis methods that are more efficient and cost-effective, the exploration of new functionalizations and conjugations with biomolecules, and the investigation of its potential in gene therapy and tissue engineering. Amino-Amino-Amino-PEG27-amine27-amine27-amine also has potential applications in targeted drug delivery, imaging, and diagnostic applications. Further research is needed to fully understand its properties and potential applications in biomedical research.

Conclusion:

In conclusion, Amino-Amino-Amino-PEG27-amine27-amine27-amine is a unique polymer that has gained significant attention in biomedical research due to its unique properties. It is a water-soluble, biocompatible, and non-immunogenic polymer that can be easily functionalized with various biomolecules. Its potential applications in drug delivery, imaging, and diagnostic applications make it an ideal candidate for future research. However, further research is needed to fully understand its properties and potential applications in biomedical research.

科学的研究の応用

Amino-Amino-PEG27-amine27-amine has been extensively used in biomedical research due to its unique properties. It can be easily functionalized with various biomolecules such as peptides, proteins, and antibodies, making it an ideal candidate for drug delivery, imaging, and diagnostic applications. It has been used as a coating material for nanoparticles, which enhances their biocompatibility and stability. Amino-Amino-PEG27-amine27-amine has also been used to conjugate with drugs, which improves their solubility and bioavailability.

Safety and Hazards

生化学分析

Biochemical Properties

The biochemical properties of Amino-PEG27-amine are largely defined by its role as a linker in PROTACs . The this compound linker interacts with both the E3 ubiquitin ligase and the target protein, facilitating their proximity and enabling the transfer of ubiquitin from the E3 ligase to the target protein . This ubiquitination signals for the degradation of the target protein .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the degradation of target proteins via the ubiquitin-proteasome system . By facilitating the degradation of specific proteins, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a ternary complex with the E3 ubiquitin ligase and the target protein . The this compound linker binds to both the E3 ligase and the target protein, bringing them into close proximity . This allows the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the stability of the PROTACs it forms and the degradation rates of the target proteins . Over time, the effects of this compound may diminish as the PROTACs degrade or as the target proteins are replenished within the cell .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models would be dependent on the specific PROTAC and target protein being studied. High doses could potentially lead to more extensive protein degradation, but could also result in off-target effects or toxicity .

Metabolic Pathways

As a component of PROTACs, this compound could potentially interact with enzymes involved in protein ubiquitination and degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be influenced by the properties of the PROTACs it forms . These properties could include the size and charge of the PROTAC, as well as any specific binding interactions with cellular transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound would depend on the specific PROTAC and target protein. For example, if the target protein is located in the nucleus, the this compound-containing PROTAC would also be localized to the nucleus .

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H116N2O27/c57-1-3-59-5-7-61-9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-51-83-53-55-85-56-54-84-52-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-62-8-6-60-4-2-58/h1-58H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMAXTLPFBXOND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H116N2O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1249.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B3325899.png)